(Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one
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Description
(Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C21H21NO5 and its molecular weight is 367.401. The purity is usually 95%.
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Biological Activity
(Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one, also referred to as cKIT-IN-3 , is a benzofuran derivative with a complex structure characterized by a benzofuran core, a methoxybenzylidene moiety, and a morpholinomethyl substituent. This compound has garnered attention for its potential biological activities, including antioxidant, antimicrobial, and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H22N2O3. The (Z) configuration indicates the spatial arrangement of substituents around the double bond, which can influence biological interactions.
Property | Value |
---|---|
Molecular Formula | C19H22N2O3 |
Molecular Weight | 342.39 g/mol |
IUPAC Name | (2Z)-6-hydroxy-7-(morpholin-4-ylmethyl)-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one |
The biological activity of this compound is likely mediated through interactions with various molecular targets, including enzymes and receptors. The functional groups present in the compound facilitate specific interactions such as hydrogen bonding and hydrophobic interactions, which can modulate the activity of these targets.
Antioxidant Properties
Benzofuran derivatives are known for their ability to scavenge free radicals, thereby reducing oxidative stress. Studies have shown that this compound exhibits significant antioxidant activity, which may be attributed to its hydroxyl group that can donate electrons to neutralize free radicals .
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties against various bacterial and fungal strains. Its structural components may enhance its ability to penetrate microbial membranes and disrupt cellular functions. Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria .
Anticancer Effects
One of the most promising aspects of this compound is its potential anticancer activity. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The compound has been shown to induce apoptosis and arrest the cell cycle at specific phases:
Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|
MCF-7 | 11.7 | Apoptosis induction |
HepG2 | 0.21 | Topoisomerase II inhibition |
A549 | 1.7 | DNA intercalation |
In these studies, apoptosis was significantly activated in HepG2 cells, with an increase in total apoptosis by 34.73% compared to untreated controls .
Case Studies
- Antitumor Evaluation : In one study, this compound was evaluated for its cytotoxic effects against various cancer cell lines using the sulforhodamine B assay. Results indicated potent cytotoxicity with IC50 values lower than those of standard chemotherapeutics like Doxorubicin .
- Enzyme Interaction Studies : Further research has focused on elucidating the interaction between this compound and key enzymes involved in cancer progression, such as topoisomerase II. Inhibition assays revealed that this compound effectively inhibits this enzyme at concentrations that are therapeutically relevant .
Properties
IUPAC Name |
(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-25-15-4-2-14(3-5-15)12-19-20(24)16-6-7-18(23)17(21(16)27-19)13-22-8-10-26-11-9-22/h2-7,12,23H,8-11,13H2,1H3/b19-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIPTKQFYWYTKC-UNOMPAQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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